

A Comparative Analysis of Rogaratinib and Pemigatinib for the Treatment of Cholangiocarcinoma

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Compound of Interest

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A detailed examination of two targeted therapies for fibroblast growth factor receptor (FGFR)-driven cholangiocarcinoma, this guide provides a comparative overview of **Rogaratinib** and Pemigatinib. While Pemigatinib has established clinical efficacy in this setting, **Rogaratinib**, a broader FGFR inhibitor, has been investigated in a range of solid tumors. This analysis synthesizes available preclinical and clinical data to offer insights for researchers, scientists, and drug development professionals.

Introduction

Cholangiocarcinoma (CCA), a malignancy of the bile ducts, has a poor prognosis and limited treatment options in its advanced stages. A significant subset of intrahepatic cholangiocarcinomas (iCCA) is characterized by alterations in the fibroblast growth factor receptor (FGFR) signaling pathway, most commonly FGFR2 fusions or rearrangements. This has paved the way for the development of targeted therapies known as FGFR inhibitors.

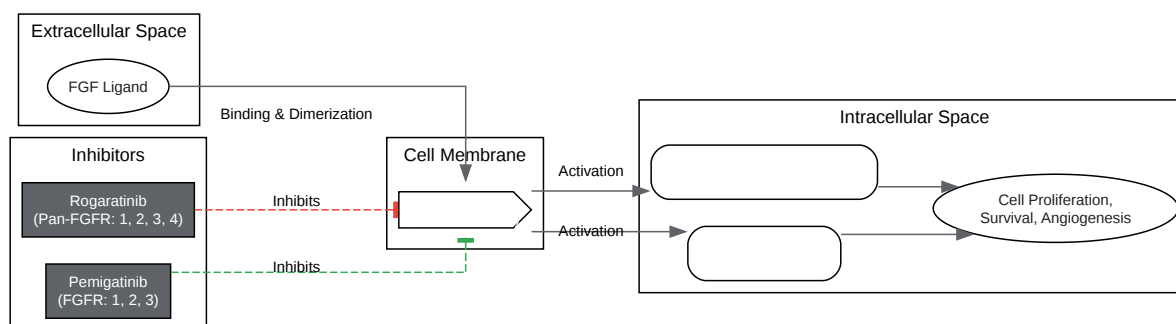
This guide provides a comparative study of two such inhibitors: **Rogaratinib** (BAY 1163877), a potent and selective pan-FGFR inhibitor, and Pemigatinib (Pemazyre®), a selective inhibitor of FGFR1, 2, and 3. While Pemigatinib has received accelerated approval from the U.S. Food and Drug Administration (FDA) for previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement, clinical data for **Rogaratinib** in this specific indication is still emerging.

Mechanism of Action

Both **Rogaratinib** and Pemigatinib are small-molecule kinase inhibitors that target the ATP-binding pocket of FGFRs, thereby inhibiting their phosphorylation and downstream signaling. However, they differ in their selectivity.

Rogaratinib is a pan-FGFR inhibitor, potently and selectively targeting FGFR1, 2, 3, and 4.[1] Its anti-tumor activity is mediated by inhibiting FGFR-driven proliferation and survival signals within cancer cells and potentially by affecting paracrine FGF signaling in the tumor microenvironment.[1] Preclinical studies have demonstrated its efficacy in various cancer models with FGFR overexpression.[1]

Pemigatinib is a selective inhibitor of FGFR1, 2, and 3.[2] In cholangiocarcinoma, its therapeutic effect is primarily driven by the inhibition of constitutively active FGFR2 fusion proteins, which are oncogenic drivers in a subset of patients.[2]



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Figure 1: Simplified signaling pathway of FGFR and points of inhibition by **Rogaratinib** and Pemigatinib.

Clinical Efficacy in Cholangiocarcinoma

A direct head-to-head clinical trial comparing **Rogaratinib** and Pemigatinib in cholangiocarcinoma has not been conducted. Therefore, this comparison is based on data from separate clinical trials.

Pemigatinib has demonstrated significant clinical activity in patients with previously treated, locally advanced or metastatic cholangiocarcinoma harboring FGFR2 fusions or rearrangements in the Phase 2 FIGHT-202 study.[2]

Rogaratinib has been evaluated in a Phase 1 dose-escalation and dose-expansion study (NCT01976741) in patients with various advanced solid tumors selected based on FGFR mRNA expression.[3][4] While this study included a cohort for "other solid tumour types," specific efficacy data for a cholangiocarcinoma sub-group has not been separately published in detail.[4] The National Cancer Institute (NCI) Cancer Therapy Evaluation Program (CTEP) has outlined plans to evaluate **Rogaratinib** in cholangiocarcinoma with FGFR2-fusion protein complexes, indicating its potential in this disease.[3]

Efficacy Endpoint	Pemigatinib (FIGHT-202: FGFR2 fusion/rearrangement cohort)	Rogaratinib (Cholangiocarcinoma)
Objective Response Rate (ORR)	35.5%[2]	Data Not Available
Complete Response (CR)	2.8%[2]	Data Not Available
Partial Response (PR)	32.7%	Data Not Available
Disease Control Rate (DCR)	82%	Data Not Available
Median Duration of Response (DoR)	7.5 months	Data Not Available
Median Progression-Free Survival (PFS)	6.9 months	Data Not Available
Median Overall Survival (OS)	21.1 months	Data Not Available

Table 1: Comparative Efficacy Data in Cholangiocarcinoma.

Safety and Tolerability

The safety profiles of both drugs are generally manageable, with class-specific adverse events related to FGFR inhibition.

Pemigatinib's most common adverse events reported in the FIGHT-202 trial included hyperphosphatemia, alopecia, diarrhea, nail toxicity, fatigue, dysgeusia, nausea, constipation, stomatitis, and dry eye.^[2] Ocular toxicity is also a known risk.

Rogaratinib's safety profile was evaluated in the Phase 1 study across various solid tumors. The most common adverse events were hyperphosphatemia, diarrhea, and decreased appetite. Grade 3-4 adverse events included fatigue and asymptomatic increased lipase.^[4]

Adverse Event (Any Grade)	Pemigatinib (FIGHT-202)	Rogaratinib (Phase 1, All Tumors)
Hyperphosphatemia	60%	61% ^[4]
Alopecia	49%	-
Diarrhea	47%	52% ^[4]
Nail Toxicity	40%	-
Fatigue	40%	61% ^[4]
Dysgeusia	40%	-
Nausea	37%	-
Constipation	34%	-
Stomatitis	30%	-
Dry Eye	28%	-
Decreased Appetite	-	38% ^[4]

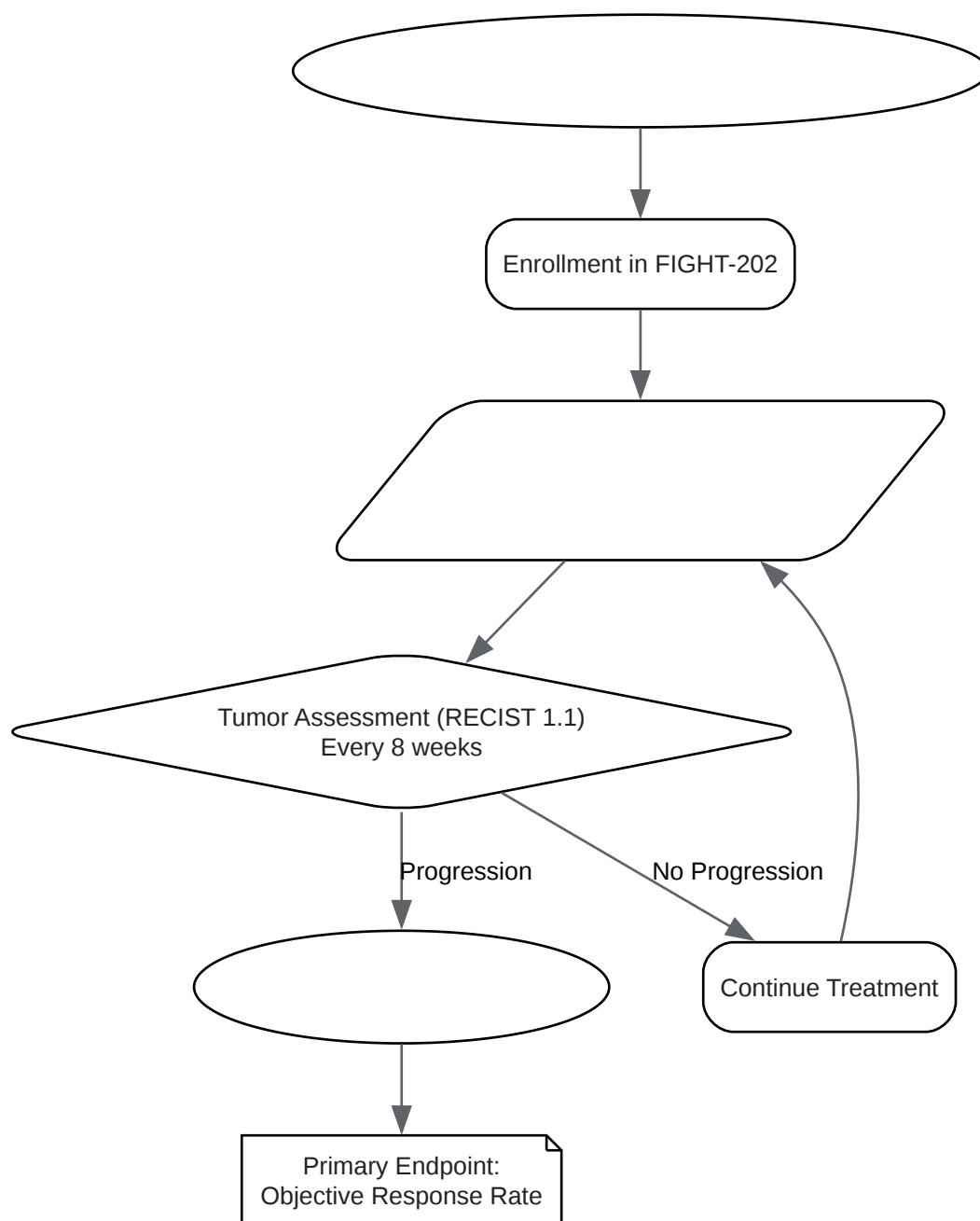
Table 2: Common Adverse Events.

Experimental Protocols

Pemigatinib: FIGHT-202 Study

The FIGHT-202 trial was a multicenter, open-label, single-arm, phase 2 study.

- **Patient Population:** Patients with previously treated, locally advanced or metastatic cholangiocarcinoma with a documented FGFR2 fusion or rearrangement.
- **Dosing Regimen:** Pemigatinib 13.5 mg orally once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.
- **Primary Endpoint:** Objective response rate (ORR) as assessed by an independent review committee.
- **Secondary Endpoints:** Duration of response (DoR), disease control rate (DCR), progression-free survival (PFS), and overall survival (OS).



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Figure 2: Experimental workflow of the FIGHT-202 clinical trial for Pemigatinib.

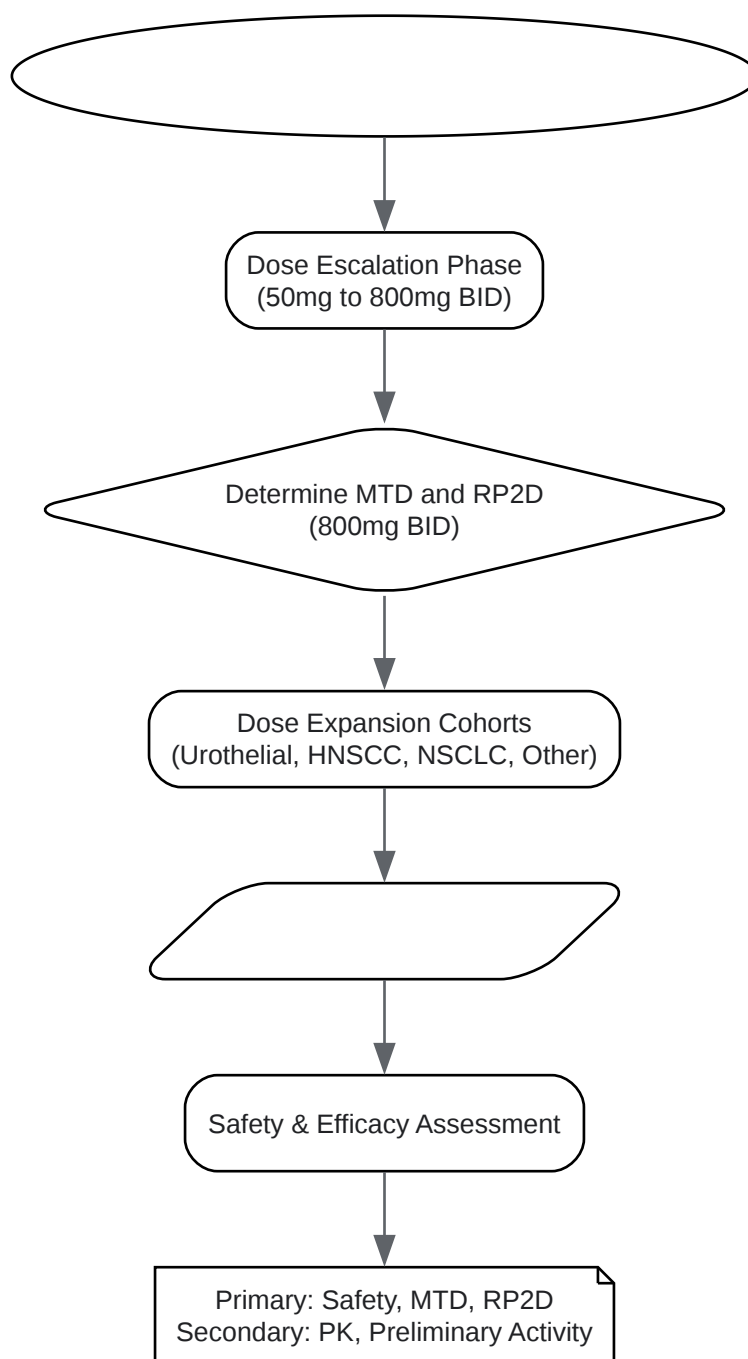
Rogaratinib: Phase 1 Study (NCT01976741)

This was a phase 1 dose-escalation and dose-expansion study.

- Patient Population: Adults with advanced, refractory solid tumors. The dose-expansion phase included cohorts for urothelial carcinoma, head and neck squamous-cell cancer, non-small-

cell lung cancer, and other solid tumor types, with patient selection based on FGFR mRNA expression.[4]

- Dosing Regimen: Dose escalation from 50 mg to 800 mg twice daily in continuous 21-day cycles. The recommended phase 2 dose was established at 800 mg twice daily.[4]
- Primary Endpoints: Safety, tolerability, maximum tolerated dose, and recommended phase 2 dose.
- Secondary Endpoints: Pharmacokinetics and preliminary clinical activity.



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Figure 3: General workflow of the **Rogaratinib** Phase 1 clinical trial.

Discussion and Future Directions

Pemigatinib has established a clear role in the treatment of previously treated, FGFR2 fusion-positive cholangiocarcinoma, demonstrating clinically meaningful response rates and survival

benefits. Its targeted approach against FGFR1-3 appears well-suited for this molecularly defined patient population.

Rogaratinib, as a pan-FGFR inhibitor, has a broader spectrum of activity. While preclinical data are promising across various FGFR-driven cancers, its clinical efficacy specifically in cholangiocarcinoma remains to be definitively established through dedicated clinical trials. The selection of patients based on FGFR mRNA overexpression, as explored in its Phase 1 trial, represents an alternative biomarker strategy that could potentially identify a wider patient population who might benefit from FGFR inhibition, beyond those with genetic fusions or rearrangements.

Future research should focus on a head-to-head comparison of these and other FGFR inhibitors in cholangiocarcinoma to determine the optimal treatment strategy. Furthermore, investigating mechanisms of resistance to these targeted therapies is crucial for the development of subsequent lines of treatment and combination strategies.

In conclusion, while Pemigatinib is a proven therapeutic option for a specific subset of cholangiocarcinoma patients, the potential of **Rogaratinib** in this disease warrants further investigation in dedicated clinical trials to fully elucidate its comparative efficacy and safety.

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